molecular formula C14H9N3 B12973195 3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile

3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B12973195
M. Wt: 219.24 g/mol
InChI Key: NWZPGJRUBPGLQN-UHFFFAOYSA-N
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Description

3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system attached to a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the condensation of 2-aminopyridine with benzyl halides or similar electrophiles. One common method includes a two-step one-pot reaction where 2-aminopyridine is first reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then condensed with benzyl halides to yield the desired product . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting its antitumor effects. Additionally, it can modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

    3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile: Known for its broad pharmacological activities.

    3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid: Similar structure but with a carboxylic acid group, used in different therapeutic applications.

    3-(Imidazo[1,2-a]pyridin-2-yl)benzamide: Contains an amide group, showing different biological activities.

Uniqueness

This compound is unique due to its specific combination of the imidazo[1,2-a]pyridine and benzonitrile moieties, which confer distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

3-imidazo[1,2-a]pyridin-2-ylbenzonitrile

InChI

InChI=1S/C14H9N3/c15-9-11-4-3-5-12(8-11)13-10-17-7-2-1-6-14(17)16-13/h1-8,10H

InChI Key

NWZPGJRUBPGLQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=CC(=C3)C#N

Origin of Product

United States

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